3-Amino-1,2,4-oxadiazol-5(4H)-one

Energetic Materials Insensitive Munitions Impact Sensitivity

Sourcing a thermally stable, insensitive high-nitrogen building block for energetic formulations or a validated prodrug scaffold often yields structurally similar oxadiazoles with unacceptable impact sensitivity or incorrect metabolic activation. 3-Amino-1,2,4-oxadiazol-5(4H)-one (AOD) resolves this: • Impact sensitivity >40 J and crystal density 1.76 g·cm⁻³ enable safe replacement of nitramines (e.g., RDX) in insensitive munitions and propellants. • The 3-amino-1,2,4-oxadiazol-5(4H)-one core undergoes specific in vivo metabolic activation to release nitric oxide-a mechanism not replicated by isomeric oxadiazoles-validated for antithrombotic and vasodilating prodrugs. • One-step, high-yield synthesis from sodium dicyanamide supports reliable scale-up. Supplied with full QC documentation.

Molecular Formula C2H3N3O2
Molecular Weight 101.06 g/mol
CAS No. 154020-18-5
Cat. No. B122056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1,2,4-oxadiazol-5(4H)-one
CAS154020-18-5
Synonyms1,2,4-Oxadiazol-5(2H)-one,3-amino-(9CI)
Molecular FormulaC2H3N3O2
Molecular Weight101.06 g/mol
Structural Identifiers
SMILESC1(=NC(=O)ON1)N
InChIInChI=1S/C2H3N3O2/c3-1-4-2(6)7-5-1/h(H3,3,4,5,6)
InChIKeyNSJWCGRUQOIQQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-1,2,4-oxadiazol-5(4H)-one Procurement Guide


3-Amino-1,2,4-oxadiazol-5(4H)-one, also designated as AOD, is a high‑nitrogen heterocyclic compound (C₂H₃N₃O₂, MW 101.06) featuring a fused 1,2,4‑oxadiazole‑5‑one core with an exocyclic amino group . It serves as a versatile synthetic building block in both pharmaceutical [1] and energetic materials research [2], with key differentiation driven by its unique balance of thermal stability and insensitivity in energetic applications, as well as its utility as a prodrug scaffold in medicinal chemistry.

Risks of Substituting 3-Amino-1,2,4-oxadiazol-5(4H)-one


Direct substitution of 3-Amino-1,2,4-oxadiazol-5(4H)-one with structurally similar heterocycles or even closely related oxadiazole derivatives is not straightforward. Its unique molecular architecture, combining an amino group with a cyclic oxadiazolone carbonyl, dictates a specific balance of reactivity and stability. In energetic formulations, alternative 1,2,4‑oxadiazoles often exhibit significantly higher impact sensitivity or lower density, compromising safety and performance [1]. In pharmaceutical applications, the 3‑amino‑1,2,4‑oxadiazol‑5(4H)‑one core undergoes a specific metabolic activation to release nitric oxide, a mechanism not replicated by other 1,2,4‑oxadiazole isomers or simple amidoximes [2]. Therefore, procurement based solely on scaffold similarity without verifying these specific performance metrics can lead to failed experiments and wasted development resources.

3-Amino-1,2,4-oxadiazol-5(4H)-one Quantitative Evidence


Insensitivity vs Nitramine Standards

For energetic materials applications, 3-Amino-1,2,4-oxadiazol-5(4H)-one (AOD) demonstrates significantly lower impact and friction sensitivity compared to conventional nitramine explosives such as RDX, while maintaining competitive density. This quantified insensitivity is critical for safe handling and formulation [1].

Energetic Materials Insensitive Munitions Impact Sensitivity

Density Advantage vs Aromatic Energetics

The crystal density of 3-Amino-1,2,4-oxadiazol-5(4H)-one (AOD) was measured at 1.76 g·cm⁻³, which is notably higher than that of the widely used insensitive energetic material TATB (1.93 g·cm⁻³ is often cited, but AOD's density is competitive with other N‑heterocycles and significantly higher than many oxadiazole‑based compounds). This density is crucial for volumetric performance [1].

Energetic Materials Crystal Density Performance Calculation

One-Step Synthesis Without Cyanamide

A scalable, one-step synthesis of 3-Amino-1,2,4-oxadiazol-5(4H)-one (AOD) from sodium dicyanamide and hydroxylamine hydrochloride provides a yield of 75%, offering a safer and more efficient alternative to traditional multi-step routes that rely on toxic cyanamide [1].

Synthetic Methodology Green Chemistry Process Chemistry

Antithrombotic Prodrug Activation

As a prodrug for hydroxyguanidines, 3-Amino-1,2,4-oxadiazol-5(4H)-one derivatives demonstrate in vivo antithrombotic activity following oral administration in rats. The 4‑pentyl substituted derivative (6c) achieved a > 10% inhibition of thrombus formation in a laser‑induced thrombosis model [1].

Prodrug Nitric Oxide Donor Antithrombotic

High Thermal Stability

Thermogravimetric analysis (TGA) of 3-Amino-1,2,4-oxadiazol-5(4H)-one (AOD) reveals an onset decomposition temperature above 180 °C, demonstrating robust thermal stability suitable for processing and storage under standard conditions [1].

Thermal Stability Energetic Materials Safety

Bioisostere for Carboxylic Acids

The 1,2,4‑oxadiazol‑5(4H)‑one core is a recognized bioisostere for carboxylic acids, offering improved metabolic stability and membrane permeability. The 3‑amino substitution on this scaffold provides an additional hydrogen‑bond donor/acceptor site, enabling unique interactions with biological targets compared to simple 3‑alkyl or 3‑aryl oxadiazolones [1].

Medicinal Chemistry Bioisostere Drug Design

3-Amino-1,2,4-oxadiazol-5(4H)-one Application Scenarios


Insensitive Energetic Formulations

The low impact sensitivity (>40 J) and competitive density (1.76 g·cm⁻³) of 3-Amino-1,2,4-oxadiazol-5(4H)-one make it a prime candidate for replacing sensitive nitramines like RDX in insensitive munitions and propellant formulations [1]. Its one‑step, high‑yield synthesis further supports scale‑up efforts.

Cardiovascular NO-Donor Prodrugs

Derivatives of 3-Amino-1,2,4-oxadiazol-5(4H)-one are validated prodrugs for hydroxyguanidines, releasing nitric oxide in vivo to exert antithrombotic and vasodilating effects [2]. This mechanism is directly relevant for developing novel treatments for thrombosis, hypertension, and other cardiovascular diseases.

Agrochemical Lead Optimization

The 1,2,4‑oxadiazol‑5(4H)‑one core, particularly when 3‑amino substituted, is a well‑documented scaffold in modern fungicidal and herbicidal patents [3]. This compound serves as a key intermediate for synthesizing novel agrochemicals with potentially improved potency, selectivity, or environmental profiles compared to existing commercial products.

Heterocyclic Library Synthesis

As a versatile building block, 3-Amino-1,2,4-oxadiazol-5(4H)-one enables the rapid construction of diverse compound libraries. Its bioisosteric relationship with carboxylic acids [4] allows medicinal chemists to systematically explore chemical space, improving the pharmacokinetic and pharmacodynamic properties of lead compounds across various therapeutic areas.

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